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Compound of Interest

Compound Name: Beloxamide

Cat. No.: B1667922 Get Quote

Abstract
Beloxamide (N-phenylmethoxy-N-(3-phenylpropyl)acetamide) is a synthetic compound with

potential anti-inflammatory and analgesic properties.[1] This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and purported

mechanism of action of Beloxamide. Detailed experimental protocols for its synthesis and for

assays to evaluate its biological activity are presented. This document is intended for

researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Identification
Beloxamide is an acetamide derivative with the systematic IUPAC name N-phenylmethoxy-N-

(3-phenylpropyl)acetamide.[1][2] Its chemical structure is characterized by a central acetamide

group N-substituted with a benzyloxy and a 3-phenylpropyl group.
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Identifier Value

IUPAC Name
N-phenylmethoxy-N-(3-

phenylpropyl)acetamide[1][2]

CAS Number 15256-58-3[1][2]

Molecular Formula C18H21NO2[1][2]

SMILES CC(=O)N(CCCc1ccccc1)OCc2ccccc2

InChI

InChI=1S/C18H21NO2/c1-16(20)19(21-15-18-

11-6-3-7-12-18)14-8-13-17-9-4-2-5-10-17/h2-

7,9-12H,8,13-15H2,1H3[2]

InChIKey NUTAQRYCLMZJIK-UHFFFAOYSA-N[2]

Synonyms: Beloxamida, Beloxamidum, W-1372, N-3-phenylpropyl-N-benzyloxyacetamide,

benzyl-N-gamma-phenylpropylacetohydroxamate.[2]

Physicochemical Properties
A summary of the available and computed physicochemical properties of Beloxamide is

provided below. Experimental data for several of these properties are not readily available in

the public domain.
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Property Value Source

Molecular Weight 283.4 g/mol PubChem[1][2]

Appearance Solid powder Smolecule[1]

Melting Point Not available

pKa Not available

Solubility Soluble in DMSO Smolecule[1]

Water: Not available

Ethanol: Not available

LogP (XLogP3-AA) 3.6 PubChem[1][2]

Exact Mass 283.157228913 g/mol PubChem[1][2]

Topological Polar Surface Area 29.5 Å² PubChem[2]

Mechanism of Action and Signaling Pathway
Beloxamide is believed to exert its anti-inflammatory and analgesic effects through the dual

inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[1] These enzymes

are key players in the arachidonic acid cascade, which is responsible for the biosynthesis of

pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting both

pathways, Beloxamide may offer a broader spectrum of anti-inflammatory activity with a

potentially improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs)

that selectively inhibit COX enzymes.

The proposed mechanism involves the inhibition of the conversion of arachidonic acid into

prostaglandin H2 (PGH2) by COX-1 and COX-2, and the inhibition of the conversion of

arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE) by 5-LOX. This dual

action would lead to a reduction in the production of various downstream inflammatory

molecules.

Caption: Proposed mechanism of action of Beloxamide in the arachidonic acid cascade.
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Experimental Protocols
Synthesis of Beloxamide (N-phenylmethoxy-N-(3-
phenylpropyl)acetamide)
This protocol is adapted from general methods for the synthesis of N-substituted acetamides.

Materials:

3-Phenylpropylamine

Benzyloxyamine hydrochloride

Acetyl chloride

Triethylamine (TEA) or other suitable non-nucleophilic base

Dichloromethane (DCM) or other suitable aprotic solvent

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Silica gel for column chromatography

Hexanes and Ethyl acetate for chromatography

Procedure:

Preparation of N-benzyloxy-3-phenylpropylamine:

To a solution of 3-phenylpropylamine (1 equivalent) and triethylamine (2.2 equivalents) in

dichloromethane at 0 °C, add a solution of benzyloxyamine hydrochloride (1 equivalent) in

dichloromethane dropwise.

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution

and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography to yield N-benzyloxy-3-

phenylpropylamine.

Acetylation of N-benzyloxy-3-phenylpropylamine:

To a solution of N-benzyloxy-3-phenylpropylamine (1 equivalent) and triethylamine (1.2

equivalents) in dichloromethane at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-4 hours.

Monitor the reaction by TLC.

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution

and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography (e.g., using a gradient of

ethyl acetate in hexanes) to afford Beloxamide.

Workflow Diagram:

Caption: Workflow for the synthesis of Beloxamide.

In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is a general method for determining the inhibitory activity of a compound against

COX-1 and COX-2.
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Materials:

Purified ovine COX-1 and human recombinant COX-2 enzymes

Arachidonic acid (substrate)

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)

Hematin

Tris-HCl buffer (pH 8.0)

Beloxamide (test compound)

Known COX inhibitor (e.g., indomethacin for non-selective, celecoxib for COX-2 selective) as

a positive control

DMSO (solvent for compounds)

96-well microplate

Microplate reader

Procedure:

Prepare a reaction buffer containing Tris-HCl, hematin, and the COX enzyme (either COX-1

or COX-2).

Add various concentrations of Beloxamide (dissolved in DMSO) to the wells of a 96-well

plate. Include wells for a vehicle control (DMSO only) and a positive control inhibitor.

Add the enzyme-containing reaction buffer to each well and pre-incubate for a specified time

(e.g., 10 minutes) at room temperature.

Initiate the reaction by adding a solution of arachidonic acid and TMPD to each well.

Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time

using a microplate reader. The rate of color development is proportional to the COX activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1667922?utm_src=pdf-body
https://www.benchchem.com/product/b1667922?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the percentage of inhibition for each concentration of Beloxamide relative to the

vehicle control.

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of

enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration and fitting the data to a suitable dose-response curve.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol provides a general method for assessing the inhibitory effect of a compound on 5-

LOX activity.

Materials:

Purified 5-lipoxygenase from a suitable source (e.g., potato tubers or recombinant human)

Arachidonic acid or linoleic acid (substrate)

Borate buffer (pH 9.0)

Beloxamide (test compound)

Known 5-LOX inhibitor (e.g., zileuton) as a positive control

DMSO (solvent for compounds)

UV-transparent 96-well plate or cuvettes

UV-Vis spectrophotometer

Procedure:

Prepare a reaction buffer (borate buffer).

Add various concentrations of Beloxamide (dissolved in DMSO) to the wells of a UV-

transparent 96-well plate or cuvettes. Include wells for a vehicle control (DMSO only) and a

positive control inhibitor.
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Add the 5-LOX enzyme solution to each well/cuvette and pre-incubate for a specified time

(e.g., 5 minutes) at room temperature.

Initiate the reaction by adding the substrate (arachidonic acid or linoleic acid).

Immediately monitor the increase in absorbance at 234 nm, which corresponds to the

formation of conjugated dienes, a product of the lipoxygenase reaction.

Calculate the initial reaction velocity for each concentration of the inhibitor.

Determine the percentage of inhibition relative to the vehicle control.

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Conclusion
Beloxamide is a compound of interest for its potential as a dual inhibitor of COX and 5-LOX,

suggesting a promising profile for the treatment of inflammatory conditions. This guide has

summarized the currently available information on its chemical and physical properties and

provided a framework for its synthesis and biological evaluation. Further experimental

investigation is required to fully characterize its physicochemical properties, elucidate the

specifics of its mechanism of action, and establish its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1667922#beloxamide-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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